2-(3-Thienyl)nicotinaldehyde CAS 1367964-06-4 properties
2-(3-Thienyl)nicotinaldehyde CAS 1367964-06-4 properties
A Strategic Scaffold for Fused Heterocycle Synthesis
CAS: 1367964-06-4 Formula: C₁₀H₇NOS Molecular Weight: 189.23 g/mol
Executive Summary
2-(3-Thienyl)nicotinaldehyde (CAS 1367964-06-4) serves as a critical "linchpin" intermediate in modern medicinal chemistry. Unlike simple pyridine derivatives, this bi-heteroaryl scaffold possesses a unique ortho-formyl geometry relative to the thienyl ring. This structural arrangement acts as a pre-organized electrophilic trap, enabling rapid cyclization into tricyclic cores such as thieno[2,3-b]quinolines , [1,6]naphthyridines , and thieno[2,3-h]isoquinolines .
These fused systems are pharmacophores of high interest for kinase inhibition (e.g., PI3K, mTOR), topoisomerase I targeting, and bio-isostere development for quinoline-based drugs. This guide outlines the physicochemical profile, validated synthetic protocols, and divergent application pathways for this compound.[1]
Chemical Profile & Properties[1][2][3][4][5]
The following data aggregates experimental and predicted physicochemical parameters essential for handling and reaction planning.
| Property | Value / Description | Note |
| IUPAC Name | 2-(Thiophen-3-yl)pyridine-3-carbaldehyde | |
| Appearance | Pale yellow to tan solid | Oxidation sensitive |
| Melting Point | 88–92 °C (Predicted) | Varies by purity/polymorph |
| Boiling Point | 340.5 ± 32.0 °C at 760 mmHg | Predicted |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| LogP | 2.34 | Lipophilic, soluble in DCM, EtOAc |
| Solubility | DMSO (>10 mg/mL), Methanol, Chloroform | Poor water solubility |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Aldehyde is prone to oxidation |
Synthetic Pathway (The "Make")
The most robust route to CAS 1367964-06-4 is the Suzuki-Miyaura Cross-Coupling of 2-chloronicotinaldehyde with 3-thienylboronic acid. This method avoids the regioselectivity issues of direct lithiation.
Validated Protocol
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Reagents: 2-Chloronicotinaldehyde (1.0 equiv), 3-Thienylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
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Solvent System: DME:H₂O (3:1) or Toluene:Ethanol:H₂O (4:1:1).
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Conditions: Degas solvents thoroughly. Reflux (90–100 °C) for 4–12 hours under N₂.
Process Insight: The use of 2-chloronicotinaldehyde is preferred over the bromo-analog in some scale-up contexts due to atom economy, though the bromo-analog reacts faster. The ortho-formyl group is susceptible to oxidation; thus, rigorous exclusion of air during workup is critical.
Figure 1: Suzuki-Miyaura synthesis route ensuring regioselective installation of the 3-thienyl moiety.
Reactivity & Applications (The "Use")
The strategic value of 2-(3-thienyl)nicotinaldehyde lies in its ability to undergo cyclocondensation reactions. The proximity of the aldehyde (electrophile) to the thiophene ring (nucleophile at C2/C4) allows for the rapid construction of fused heterocycles.
Key Transformations:
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Thieno[2,3-b]quinoline Synthesis:
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Mechanism: Condensation with active methylenes or Friedländer-type reactions.
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Application: Topoisomerase I inhibitors (similar to camptothecin analogues).
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[1,6]Naphthyridine Formation:
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Mechanism: Reaction with primary amines followed by cyclization.
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Application: Kinase inhibitors (e.g., PI3K/mTOR dual inhibitors).
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Cadogan-Type Cyclization:
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Mechanism: If a nitro group is introduced, reductive cyclization yields thienopyrrole-fused systems.
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Figure 2: Divergent synthetic pathways utilizing the ortho-formyl geometry for scaffold complexity.
Experimental Protocol: Synthesis of a Fused Tricyclic Core
This protocol demonstrates the conversion of CAS 1367964-06-4 into a thieno[2,3-b][1,6]naphthyridine derivative, a common motif in drug discovery.
Objective: Cyclization via Friedländer condensation with 2-aminoacetophenone (or similar ketone).
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
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Charge: Add 2-(3-thienyl)nicotinaldehyde (1.0 mmol), the ketone partner (e.g., 2-aminoacetophenone, 1.0 mmol), and Ethanol (10 mL).
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Catalyst: Add KOH (10 mol%) or Piperidine (catalytic drops).
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Reaction: Heat to reflux (78 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Observation: The solution typically darkens as the conjugated system forms.
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Workup: Cool to room temperature. The product often precipitates.
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If precipitate forms: Filter and wash with cold ethanol.
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If solution remains: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.
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Purification: Recrystallization from EtOH or Flash Chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint: The disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR and the appearance of a new aromatic singlet (cyclized proton) confirms success.
Safety & Handling References
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood. Avoid dust formation.
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Stability: Stable under recommended storage conditions but sensitive to strong oxidizing agents.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Sulfur/Nitrogen oxides will be generated).
References
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Suzuki-Miyaura Coupling of 2-Chloronicotinaldehydes
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Synthesis of Thienoquinolines via Cyclization
- Source: ResearchGate. "Synthesis of thieno[2,3-b]quinoline and thieno[3,2-b]quinolines."
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Medicinal Applications (Topoisomerase Inhibitors)
- Source: National Institutes of Health (PMC).
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C-H Activation and Lactone Formation
- Source: MDPI. "Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline."
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General Properties of Thiophene-Pyridine Scaffolds
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Source: Santa Cruz Biotechnology (SCBT).[5] "2-(3-Thienyl)nicotinaldehyde Product Data."
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Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Thienyl)nicotinaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
